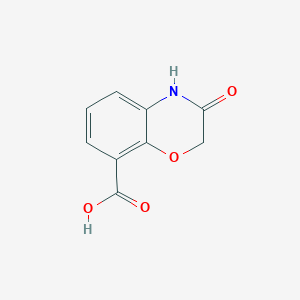

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIIVSMKGXZHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593047 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-72-9 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Multi-Technique Framework for the Structural Elucidation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth framework for the unambiguous structural elucidation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, a heterocyclic scaffold of significant interest to medicinal chemistry and drug development. The 1,4-benzoxazine core is present in various biologically active compounds, and precise structural confirmation of novel analogues is paramount for advancing structure-activity relationship (SAR) studies. This document moves beyond a simple recitation of procedures, offering a narrative built on the principles of scientific integrity and causality. It details a synergistic workflow employing orthogonal analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. For each technique, we explain the strategic rationale for its inclusion, provide detailed experimental protocols, and guide the researcher through the logic of data interpretation. The guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights to ensure confidence and validity in molecular characterization.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine nucleus is a privileged heterocyclic motif in drug discovery, forming the core of compounds with diverse biological activities, including antifungal, anti-inflammatory, and antiparasitic properties.[1] Notably, derivatives of the related 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been developed as potent and long-acting serotonin-3 (5-HT3) receptor antagonists, highlighting the therapeutic potential of this scaffold.[2]

The target of this guide, This compound , presents a unique combination of structural features: a bicyclic system containing a lactam (an amide within a cyclic structure) fused to a benzene ring substituted with a carboxylic acid. The presence and precise placement of these functional groups are critical for molecular interactions with biological targets. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor/acceptor or engage in ionic interactions, but its presence can also impact pharmacokinetic properties like membrane permeability and metabolic stability.[3][4]

Therefore, unambiguous confirmation of this molecule's constitution is not merely an academic exercise; it is a critical prerequisite for meaningful biological evaluation and rational drug design. This guide outlines a systematic and self-validating workflow to achieve that certainty.

The Integrated Analytical Workflow

The principle of orthogonal analysis—wherein each technique provides a unique and complementary piece of structural information—is central to modern structure elucidation. A single method is rarely sufficient. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, nuclear magnetic resonance spectroscopy maps the atomic connectivity, and X-ray crystallography reveals the definitive three-dimensional structure. The convergence of data from all four techniques provides an unassailable structural proof.

Caption: Key HMBC correlations confirming the core structure.

-

H2 → C3 & C8a: The protons on the methylene group (C2) will show a correlation to the lactam carbonyl carbon (C3) and the aromatic bridgehead carbon (C8a). This definitively places the CH₂ group within the oxazine ring adjacent to the lactam carbonyl and the benzene ring.

-

NH → C4a & C3: The amide proton (on N4) will correlate to the adjacent aromatic carbon (C4a) and the carbonyl carbon (C3), confirming the lactam ring structure.

-

H5 → C₈-COOH: The aromatic proton at C5 will show a crucial correlation to the carboxylic acid carbonyl carbon, confirming the position of the COOH group at C8.

| Atom Position | δ ¹H (ppm, mult.) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |

| 2 | ~4.6 (s, 2H) | ~45 | C3, C8a |

| 3 | - | ~165 | - |

| 4 | ~10.5 (s, 1H) | - | C3, C4a, C5 |

| 5 | ~7.0 (d) | ~115 | C4a, C7, C8a, C(OOH) |

| 6 | ~7.5 (t) | ~130 | C4a, C8 |

| 7 | ~7.2 (d) | ~120 | C5, C8a |

| 8-COOH | ~13.0 (br s, 1H) | ~170 | - |

Single-Crystal X-ray Crystallography: The Final Confirmation

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, it represents an average structure in solution. X-ray crystallography provides the absolute, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state. It serves as the ultimate arbiter, confirming bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. [5]

Experimental Protocol: Crystal Growth and Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

-

Slowly evaporate a solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone).

-

Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a sealed jar containing a more volatile "anti-solvent" (e.g., hexane).

-

-

Crystal Selection: Mount a suitable, defect-free crystal (typically <0.5 mm) on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match, judged by a low R-factor (<5%).

Data Interpretation & Validation

The output is a 3D model of the molecule. This model directly confirms:

-

The planarity of the aromatic ring and the conformation of the oxazine ring.

-

The presence of intermolecular hydrogen bonding in the crystal lattice, for instance, between the carboxylic acid of one molecule and the lactam carbonyl of another, often forming dimers. [6]

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is definitively achieved not by a single experiment, but by the logical synthesis of complementary data from an orthogonal set of analytical techniques.

Caption: Convergence of data to the final structure.

High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy provides rapid confirmation of the essential lactam and carboxylic acid functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the proton and carbon framework, piecing together the bicyclic system and confirming the substituent position. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal proof of the structure in three dimensions. Adherence to this rigorous, multi-technique workflow ensures the highest level of scientific confidence, providing a solid foundation for all subsequent research and development efforts.

References

-

ResearchGate. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to.... Retrieved from [Link]

-

MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Retrieved from [Link]

-

PubMed. (2007). Synthesis and Mass Spectrometry of Benzoxazoline, Dimethyloxazoline and 4-phenyloxazoline Derivatives of Polyunsaturated Fatty Acids. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Retrieved from [Link]

-

Escola Superior Agrária - Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Retrieved from [Link]

-

ResearchGate. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (1971). 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Retrieved from [Link]

-

PubMed. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Retrieved from [Link]

-

SciSpace. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the structural rationale for the compound's behavior and detailing the rigorous experimental methodologies required for its characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's identity, key physicochemical parameters such as acidity and lipophilicity, its anticipated spectroscopic profile, and the practical workflows for empirical determination. This synthesis of theoretical prediction and established experimental protocol is designed to support informed decision-making in research and development pipelines.

Chemical Identity and Molecular Structure

This compound belongs to the benzoxazine class of bicyclic heterocyclic compounds. The structure incorporates a benzene ring fused to a 1,4-oxazine ring, which contains a lactam (cyclic amide) functionality. A carboxylic acid group is substituted at the 8-position of the bicyclic system. This unique combination of functional groups dictates its chemical reactivity and physical properties, making it a valuable scaffold or intermediate in synthetic chemistry.

Molecular Structure:

Figure 1. 2D representation of the title compound.

The fundamental identification parameters for this molecule are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 208772-72-9 | [1][2][3] |

| Molecular Formula | C₉H₇NO₄ | [1][3][4] |

| Molecular Weight | 193.16 g/mol | [1][3] |

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound is fundamental to predicting its behavior in both chemical and biological systems.[5] Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6] While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and provide a framework for their empirical validation.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Physical Form | Expected to be a solid powder | Influences handling, formulation, and stability.[7] |

| pKa (acid dissociation constant) | Estimated ~3.5-4.5 (carboxylic acid), ~16-18 (amide N-H) | Governs ionization state, solubility, and receptor binding. |

| logP (Octanol-Water Partition Coefficient) | Estimated 0.5 - 1.5 | Measures lipophilicity; critical for membrane permeability. |

| Aqueous Solubility | Predicted to be low to moderate | Affects bioavailability and formulation options. |

| Hydrogen Bond Donors | 2 (Carboxylic acid -OH, Amide N-H) | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, -OH; Amide C=O; Ether -O-) | Key for molecular recognition and solubility. |

Acidity and Ionization (pKa)

The molecule possesses two primary ionizable protons: the carboxylic acid proton and the amide proton.

-

Carboxylic Acid (-COOH): This group is the most significant contributor to the compound's acidic nature. Aromatic carboxylic acids, such as benzoic acid, typically have a pKa around 4.2. The electron-withdrawing nature of the adjacent fused ring system is expected to result in a pKa value in the range of 3.5 to 4.5 . At physiological pH (~7.4), this group will be predominantly deprotonated, existing as a carboxylate anion (-COO⁻), which significantly enhances aqueous solubility.

-

Amide (-NH-): The amide proton is substantially less acidic, with a pKa typically in the range of 16 to 18 . Therefore, it will remain protonated under all relevant physiological and most experimental conditions.

Understanding the pKa is paramount as the ionization state of a molecule dramatically affects its solubility, permeability across biological membranes, and its ability to interact with protein targets.[8]

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting drug absorption and distribution.[6] It is quantified by the partition coefficient (logP).

The structure of this compound presents a balance of hydrophilic and lipophilic features.

-

Hydrophilic contributions: The carboxylic acid and amide functionalities are polar and capable of hydrogen bonding, increasing water solubility.

-

Lipophilic contributions: The bicyclic aromatic-aliphatic core is nonpolar and contributes to its affinity for lipid environments.

While an experimental value is not available, computational models predict a logP value in the range of 0.5 to 1.5 . This moderate lipophilicity suggests the compound may have a reasonable balance between aqueous solubility and the ability to permeate biological membranes, a desirable characteristic in drug design.[9]

Aqueous Solubility

Aqueous solubility is a gatekeeper property for oral bioavailability.[10] The presence of the ionizable carboxylic acid group suggests that solubility will be highly pH-dependent.

-

In acidic media (pH < pKa): The carboxylic acid will be protonated and neutral. In this state, the molecule's solubility will be lower, driven primarily by the polarity of the amide and ether groups.

-

In neutral to basic media (pH > pKa): The carboxylic acid will be deprotonated to the highly polar carboxylate salt, leading to a significant increase in aqueous solubility.

This pH-dependent behavior is a critical consideration for formulation development and for understanding how the compound will behave in different regions of the gastrointestinal tract.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are predicted.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Three protons on the benzene ring would appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns determined by their coupling relationships.

-

Methylene Protons (-O-CH₂-C=O): A singlet at approximately 4.5-5.0 ppm is expected for the two equivalent protons of the methylene group in the oxazine ring.

-

Amide Proton (-NH-): A broad singlet is anticipated in the region of 8.0-10.0 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm), is expected.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region (~165-175 ppm), corresponding to the amide and carboxylic acid carbonyls.

-

Aromatic Carbons: Six signals would be present in the aromatic region (~110-150 ppm).

-

Methylene Carbon (-O-CH₂-): A signal in the aliphatic region, likely around 65-75 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate, sharp peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid & Amide): Two strong, distinct absorption bands are expected in the region of 1650-1750 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic absorption band around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) for the nominal mass would be observed at m/z = 193. The high-resolution mass should correspond to the exact mass of C₉H₇NO₄. Common fragmentation patterns would likely involve the loss of H₂O (water) and CO₂ (carbon dioxide) from the carboxylic acid group.

-

Experimental Methodologies for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be confirmed by robust experimental methods. The following sections detail standard, self-validating protocols for determining the key physicochemical parameters discussed.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~1-5 mg of the compound and dissolve it in a known volume of a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with deionized water.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) and begin stirring. Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: logP Determination by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity, directly partitioning the compound between n-octanol and water.

Step-by-Step Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: Add a known volume of the compound's aqueous solution to an equal volume of the pre-saturated n-octanol in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration). The logP is calculated as: log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Caption: Workflow for logP determination using the shake-flask method.

Protocol: Thermodynamic Aqueous Solubility Assay

This assay determines the equilibrium solubility of a compound, providing a true measure of its solubility limit.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.

-

Separation of Undissolved Solid: Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the excess solid.

-

Quantification: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS/MS.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

This compound is a structurally defined molecule with a predictable physicochemical profile governed by its constituent functional groups. Its acidic carboxylic acid moiety, moderately lipophilic bicyclic core, and hydrogen bonding capabilities create a nuanced balance of properties. This guide has established its chemical identity, provided expert-driven predictions of its core physicochemical parameters, and detailed the authoritative experimental protocols required for their validation. This comprehensive characterization is the cornerstone of rational drug design and materials development, enabling scientists to effectively harness the potential of this versatile chemical scaffold.

References

-

Di, L., & Kerns, E. H. (2016). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH. Available at: [Link]

-

PubChem. (n.d.). 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxylic acid. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Grime, K., & Edwards, M. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH. Retrieved from [Link]

-

Ascendia Pharma. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 208772-72-9|3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid - CAS:208772-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [m.chemicalbook.com]

- 5. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 7. 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | 1007875-95-7 [sigmaaldrich.com]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, a heterocyclic compound of interest within medicinal chemistry. While the broader class of benzoxazines has been extensively studied for their diverse pharmacological activities, this specific isomer remains a less-explored entity. This document collates all available chemical identifiers, outlines plausible synthetic strategies based on established benzoxazine chemistry, and discusses potential applications in drug discovery by drawing parallels with related analogues. The guide aims to serve as a foundational resource for researchers initiating projects involving this molecule, highlighting both the known characteristics and the existing knowledge gaps to stimulate further investigation.

Core Compound Identification

A precise understanding of a molecule begins with its unambiguous identification. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 208772-72-9 | [BLDpharm, Sunway Pharm Ltd][1][2] |

| Molecular Formula | C₉H₇NO₄ | [ChemicalBook, Sunway Pharm Ltd][1][2] |

| Molecular Weight | 193.16 g/mol | [Sunway Pharm Ltd][2] |

| Canonical SMILES | O=C(O)C1=CC=CC2=C1OCC(=O)N2 | [Achmem][3] |

| Synonyms | 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid | [Achmem][3] |

It is crucial to note that while the IUPAC name is not definitively available in the reviewed literature for the 8-carboxylic acid isomer, the provided synonyms and structural identifiers are consistently used in chemical supplier databases.

Chemical Structure and Properties

The foundational step in evaluating a compound's potential is a thorough understanding of its structure.

Caption: 2D structure of the title compound.

Synthesis and Manufacturing

For the target molecule, a potential synthetic pathway would likely involve the cyclization of 2-amino-3-hydroxybenzoic acid with a suitable two-carbon electrophile.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route for the target compound.

Detailed Hypothetical Protocol:

-

N-Acylation: 2-Amino-3-hydroxybenzoic acid would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). The solution would be cooled in an ice bath, and chloroacetyl chloride would be added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Purification of Intermediate: Upon completion, the reaction mixture would be worked up by washing with dilute acid and brine. The organic layer would be dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-(2-chloroacetyl)-2-amino-3-hydroxybenzoic acid. Further purification could be achieved by recrystallization or column chromatography.

-

Cyclization: The purified intermediate would then be treated with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, dimethyl sulfoxide) to facilitate an intramolecular Williamson ether synthesis. The phenoxide formed would displace the chloride on the adjacent acyl chain, leading to the formation of the benzoxazine ring.

-

Final Work-up and Purification: The reaction would be quenched with water, and the product extracted into an organic solvent. The crude product would be purified by recrystallization or column chromatography to yield the final this compound.

Causality in Experimental Choices:

-

Aprotic Solvents: The use of aprotic solvents in the acylation step is crucial to prevent the hydrolysis of chloroacetyl chloride.

-

Non-nucleophilic Base: A non-nucleophilic base is used to avoid competing reactions with the acylating agent.

-

Strong Base for Cyclization: A strong base is required to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization.

Analytical Characterization

The structural confirmation of the synthesized compound would rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the carboxylic acid (O-H and C=O stretches), the amide (N-H and C=O stretches), and the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.

Potential Applications in Drug Development

The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of 1,4-benzoxazine have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][6][7]

While specific biological data for the 8-carboxylic acid isomer is not available in the public domain, its structural features suggest several avenues for investigation:

-

Enzyme Inhibition: The carboxylic acid moiety could act as a key binding group (a pharmacophore) for the active sites of various enzymes, such as metalloproteinases or kinases.

-

Receptor Antagonism: The rigid, bicyclic structure could serve as a scaffold for developing antagonists for various G-protein coupled receptors.

-

Antimicrobial Activity: Many benzoxazine derivatives exhibit antimicrobial properties, and this compound could be screened against a panel of bacterial and fungal strains.[4][6]

The presence of the carboxylic acid group also provides a handle for further chemical modification, allowing for the synthesis of ester or amide derivatives to explore structure-activity relationships (SAR).

Conclusion and Future Directions

This compound represents an under-explored area within the well-established field of benzoxazine chemistry. This guide has provided a consolidated source of its known identifiers and a scientifically plausible, though hypothetical, synthetic route. The key takeaway for researchers is the significant opportunity for novel discovery.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol are paramount.

-

Biological Screening: A comprehensive biological evaluation of the compound against a wide range of therapeutic targets is warranted.

-

Structure-Activity Relationship Studies: Exploration of derivatives, particularly at the carboxylic acid position, could lead to the identification of potent and selective drug candidates.

This molecule, while currently enigmatic, holds the potential to contribute to the rich pharmacology of the benzoxazine class of compounds.

References

-

PubChem. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid. [Link]

-

PubMed. Benzoxazine: a privileged scaffold in medicinal chemistry. [Link]

-

PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. [Link]

-

Sunway Pharm Ltd. 3-Oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxylic acid. [Link]

-

ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research J. Pharm. and Tech. 17(3): March 2024. [Link]

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Borneo Journal of Pharmacy, 7(4), 2024, 301-316. [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2014, 6(1):265-271. [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid - CAS:208772-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. achmem.com [achmem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. jocpr.com [jocpr.com]

synthesis pathway of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Abstract

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1][2] This technical guide presents a comprehensive analysis of a proposed synthetic pathway for this compound, a functionalized derivative with potential for further chemical elaboration in drug discovery programs. As no direct synthesis has been prominently reported in the literature, this document leverages established chemical principles and analogous reaction precedents to construct a robust and logical synthetic strategy. We provide a detailed retrosynthetic analysis, a primary proposed pathway with step-by-step protocols, a viable alternative route, and expected analytical characterization data. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Chapter 1: The 1,4-Benzoxazinone Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds containing nitrogen and oxygen are of considerable importance due to their prevalence in natural products and their wide-ranging pharmacological properties.[2] Among these, the 1,4-benzoxazinone moiety is a key structural motif found in compounds exhibiting antibacterial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2] The inherent structural features of the benzoxazinone ring—a lactam fused to an aromatic ring—provide a rigid framework that can be strategically functionalized to modulate target affinity and pharmacokinetic properties. The introduction of a carboxylic acid group at the 8-position, as in the target molecule, offers a critical handle for forming salts to improve solubility or for creating amide or ester derivatives to explore structure-activity relationships (SAR).

Chapter 2: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, This compound (1) , suggests a strategy centered on the formation of the six-membered lactam ring.

The key disconnection is the amide bond within the oxazine ring, which points to a substituted N-arylglycine ester (2) as the immediate precursor. This intermediate contains all the necessary atoms for the target structure. The formation of this precursor (2) can be envisioned through the N-alkylation of a strategically chosen aminophenol derivative, 2-amino-3-hydroxybenzoic acid (3) , with an appropriate two-carbon electrophile such as an α-haloacetate ester. This starting material, (3) , is a known compound, and its synthesis has been previously described, making it a viable entry point for the proposed pathway.[3]

Chapter 3: Proposed Primary Synthesis Pathway

This pathway begins with the readily accessible starting material, 2-amino-3-hydroxybenzoic acid, and proceeds in two key steps: N-alkylation followed by intramolecular cyclization.

Step 1: Synthesis of Ethyl 2-((2-carboxy-6-hydroxyphenyl)amino)acetate (2a)

The foundational step is the selective alkylation of the amino group of 2-amino-3-hydroxybenzoic acid (3) . The reaction of 2-aminophenols with α-bromoacetates is a known method for preparing precursors to 1,4-benzoxazinones.[4]

-

Causality of Experimental Choices:

-

Electrophile: Ethyl bromoacetate is chosen as it provides the exact two-carbon backbone required for the subsequent cyclization to form the lactam ring. The ethyl ester protects the carboxylic acid functionality during this step.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is critical. Its role is to deprotonate the carboxylic acid and, to a lesser extent, the phenolic hydroxyl group, but primarily to neutralize the HBr formed during the reaction. Using a strong base like an alkoxide could lead to competing O-alkylation of the phenol or hydrolysis of the ester.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the starting materials and facilitates the Sₙ2 reaction without interfering.

-

Step 2: Intramolecular Cyclization to Yield the Final Product (1)

The intermediate (2a) is designed for spontaneous or induced intramolecular cyclization. This reaction is an intramolecular aminolysis, where the secondary amine attacks the electrophilic carbonyl carbon of the ester, displacing ethanol and forming the stable six-membered lactam ring.

-

Causality of Experimental Choices:

-

Conditions: Heating the intermediate in a high-boiling-point solvent such as toluene or xylene provides the necessary thermal energy to overcome the activation barrier for the cyclization. The reaction can often be driven to completion by removing the ethanol byproduct via a Dean-Stark apparatus, although this may not be strictly necessary.

-

Mechanism: This step is a classic nucleophilic acyl substitution. The proximity of the nucleophilic amine and the electrophilic ester in the same molecule makes this an entropically favored intramolecular process, leading to the formation of the desired heterocyclic core.

-

Chapter 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((2-carboxy-6-hydroxyphenyl)amino)acetate (2a)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxybenzoic acid (3) (1.53 g, 10 mmol).

-

Add anhydrous acetone (100 mL) to the flask, followed by finely ground anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add ethyl bromoacetate (1.11 mL, 1.67 g, 10 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone (2 x 10 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure intermediate (2a) .

Protocol 2: Synthesis of this compound (1)

-

In a 100 mL round-bottom flask, dissolve the purified intermediate (2a) (2.39 g, 10 mmol) in toluene (50 mL).

-

Equip the flask with a reflux condenser.

-

Heat the solution to reflux and maintain for 8-12 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

-

If the product remains in solution, evaporate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethanol or acetic acid) to yield the final product (1) .

Chapter 5: Alternative Synthetic Strategy

An alternative and robust strategy involves starting from a 2-nitrophenol derivative. This route leverages a reductive cyclization, a powerful method for constructing the 1,4-benzoxazinone core.[5]

This pathway involves the initial O-alkylation of 3-hydroxy-2-nitrobenzoic acid with ethyl bromoacetate, followed by a one-pot reduction of the nitro group and subsequent intramolecular cyclization. The reduction of the nitro group to an amine unmasks the nucleophile, which then readily attacks the proximal ester to form the lactam ring. Catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., Fe in acetic acid) are standard conditions for this transformation.[1]

Chapter 6: Proposed Analytical Characterization

The structural confirmation of the final product and key intermediates would rely on standard spectroscopic techniques. The expected data are summarized below.

| Compound | Technique | Expected Key Signals |

| Intermediate (2a) | ¹H NMR | Signals for three aromatic protons, a singlet for the N-CH₂ protons (~4.0-4.2 ppm), a quartet and triplet for the ethyl ester group, and broad singlets for the NH, OH, and COOH protons (exchangeable with D₂O). |

| IR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3350), C=O stretch (ester, ~1740), C=O stretch (acid, ~1700). | |

| Mass Spec | [M+H]⁺ corresponding to C₁₁H₁₃NO₅. | |

| Final Product (1) | ¹H NMR | Signals for three distinct aromatic protons, a singlet for the C2-H₂ protons (~4.6 ppm), and a broad singlet for the N-H proton (~10.8 ppm). The COOH proton signal will also be present and exchangeable. |

| ¹³C NMR | Signals for 9 distinct carbons, including a lactam carbonyl (~165 ppm), a carboxylic acid carbonyl (~170 ppm), and 6 aromatic carbons. | |

| IR (cm⁻¹) | Broad O-H stretch (~3200-2500), N-H stretch (~3200), C=O stretch (lactam, ~1680), C=O stretch (acid, ~1700). | |

| Mass Spec | [M-H]⁻ or [M+H]⁺ corresponding to C₉H₇NO₄. |

Chapter 7: Conclusion

This guide outlines a logical and well-precedented synthetic pathway for this compound. The primary proposed route, involving the N-alkylation of 2-amino-3-hydroxybenzoic acid followed by intramolecular cyclization, represents an efficient and direct approach. An alternative strategy utilizing a reductive cyclization from a 2-nitrophenol precursor provides additional flexibility. The detailed protocols and strategic discussions herein offer a solid foundation for the practical synthesis and future exploration of this and related functionalized benzoxazinone derivatives for applications in drug discovery and materials science.

References

-

Mueller, G. P., & Nyc, J. F. (1948). Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid. Journal of the American Chemical Society, 70(8), 2849–2850. [Link]

-

Zarghi, A., & Zebardast, T. (2022). Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones and 3,4-dihydro-2H-1,4-benzoxazines. OUCI. [Link]

-

Szymańska, E., Kałuża, Z., & Grynkiewicz, G. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Management Science, 72(11), 2139-2147. [Link]

-

Reddy, G. J., & Rao, K. S. (2014). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. [Link]

-

Wang, Z., et al. (2014). An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. Tetrahedron Letters, 55(2), 481-485. [Link]

-

Atkinson, J., & Hohl, R. J. (2009). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton... ResearchGate. [Link]

-

Reddy, P. V., & Singh, V. K. (2012). Divergent Reactions of 2-Aminophenol with α-Bromoacetate: Asymmetric Synthesis of Two Regioisomeric 1,4-Benzoxazinones. ResearchGate. [Link]

-

Yildirim, P., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

-

Meketa, M. L., & Mahajan, Y. R. (2005). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. [Link]

-

Park, S., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 25(11), 2696. [Link]

-

Yildirim, P., et al. (2010). Selective alkylation of the hydroxyl group of aminophenols. ResearchGate. [Link]

-

Barluenga, J., et al. (1998). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]

- Chugai Seiyaku Kabushiki Kaisha. (1983). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

-

Rathi, E., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12762. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold, a heterocyclic motif first unveiled in 1959, has etched a significant mark in the landscape of medicinal chemistry.[1][2][3] Its inherent structural features have proven to be a fertile ground for the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,4-benzoxazine derivatives. It delves into the key structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of historical perspective and contemporary application to inspire future innovation in this dynamic field of study.

Genesis and Early Development: The Dawn of a Privileged Scaffold

The journey of 1,4-benzoxazine derivatives began in 1959, a discovery that opened the door to a new class of heterocyclic compounds with profound biological potential.[1][2][3] Early investigations into this scaffold were driven by the quest for novel pharmacophores, and the unique fusion of a benzene ring with an oxazine ring quickly proved to be a versatile platform for chemical modification.[4][5] The initial synthetic strategies, while foundational, were often characterized by harsh reaction conditions and limited yields, paving the way for decades of methodological refinement.[1][2][3]

Naturally occurring benzoxazinoids, such as those found in cereals like wheat and maize, have been identified as key defense chemicals against pests and pathogens, highlighting the inherent biological relevance of this structural class.[6][7] These natural products, like 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA), have provided inspiration for the design of synthetic analogues with enhanced therapeutic properties.[8]

The Synthetic Arsenal: From Classical Condensations to Modern Catalysis

The synthesis of the 1,4-benzoxazine core has undergone a significant evolution, moving from traditional, often strenuous, methods to more elegant and efficient modern strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the need for atom economy and milder reaction conditions.

Classical Approaches: The Foundation of 1,4-Benzoxazine Synthesis

The cornerstone of early 1,4-benzoxazine synthesis has been the condensation of 2-aminophenols with various electrophilic partners.[4] A widely employed method involves the reaction of a 2-aminophenol with an α-halocarbonyl compound, such as chloroacetic acid or chloroacetyl chloride, to form an intermediate that subsequently undergoes intramolecular cyclization to yield the 2H-1,4-benzoxazin-3(4H)-one core.[9][10]

Experimental Protocol: Synthesis of 2H-1,4-benzoxazin-3(4H)-one

A foundational method for the synthesis of the core 2H-1,4-benzoxazin-3(4H)-one structure is outlined below:

-

Step 1: Acylation of 2-Aminophenol: To a stirred mixture of 2-aminophenol and a base such as sodium bicarbonate in a suitable solvent like chloroform, chloroacetyl chloride is added slowly at a controlled temperature. The reaction is typically stirred at room temperature for several hours to allow for the formation of the chloroacetamide intermediate.

-

Step 2: Intramolecular Cyclization: The isolated chloroacetamide derivative is then treated with a base, for example, sodium hydroxide, to induce intramolecular cyclization, leading to the formation of 2H-1,4-benzoxazin-3(4H)-one. The product can then be purified by filtration and washing.

Modern Synthetic Methodologies: Efficiency and Diversity

In recent years, the synthetic toolkit for accessing 1,4-benzoxazine derivatives has expanded significantly, with a focus on developing milder, more efficient, and versatile methods. These modern approaches often employ transition-metal catalysis and one-pot procedures to streamline the synthesis and allow for greater functional group tolerance.

One notable advancement is the use of copper-catalyzed cascade reactions. For instance, an efficient ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a broad range of 2H-1,4-benzoxazin-3-(4H)-ones. Transition-metal-free approaches have also emerged as an attractive alternative, offering a more environmentally benign route to these valuable scaffolds. A one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol has been reported with good yields. Furthermore, a Y(OTf)3-catalyzed cascade reaction involving the ring-opening of benzoxazoles with propargylic alcohols has been developed to furnish aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.[3]

Diagram: Evolution of Synthetic Strategies for 1,4-Benzoxazine Derivatives

Caption: A diagram illustrating the diverse mechanisms of action of anticancer 1,4-benzoxazine derivatives.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. 1,4-Benzoxazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [8][10] Mechanism of Action: One of the key mechanisms of antibacterial action for some 1,4-benzoxazine derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. [9][10]Molecular docking studies have shown that these compounds can bind to the active site of E. coli DNA gyrase B, disrupting its function. [9][10] Structure-Activity Relationship (SAR):

-

Sulfonamide Moiety: The introduction of a sulfonamide group at the 6-position of the benzoxazine ring has been shown to enhance antimicrobial activity. [11]* Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the antimicrobial potency.

-

N-Substitution: Alkylation or arylation at the nitrogen atom can influence the compound's interaction with the target enzyme.

Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4e | E. coli | 22 | - | [9][10] |

| 4e | S. aureus | 20 | - | [9][10] |

| 4e | B. subtilis | 18 | - | [9][10] |

| 1a | Gram-positive/negative bacteria, fungi | - | 31.25-62.5 | [11] |

| 2c | Gram-positive/negative bacteria, fungi | - | 31.25-62.5 | [11] |

| BOZ-Ola | S. aureus | - | 5 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 1,4-benzoxazine derivatives can be evaluated using standard methods such as the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).

-

Agar Well Diffusion Method:

-

Prepare a uniform lawn of the test microorganism on an agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each well.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare serial dilutions of the test compound in a liquid growth medium.

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. 1,4-Benzoxazine derivatives have emerged as a promising class of neuroprotective agents due to their antioxidant properties. [13] Mechanism of Action: The neuroprotective effects of these compounds are often attributed to their ability to scavenge free radicals and inhibit oxidative stress-mediated neuronal degeneration. Some derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Structure-Activity Relationship (SAR):

-

Amino Group at C8: The presence of an amino group at the 8-position of the benzoxazine ring has been found to be important for neuroprotective activity.

-

Alkyl Substituents at C3: 3-Alkyl substituents appear to be essential for efficient neuroprotective effects.

-

8-Benzylamino Substituents: Derivatives bearing an 8-benzylamino group have been identified as particularly promising due to their potent neuroprotective activity without significant intrinsic cytotoxicity. [13]

Future Perspectives and Conclusion

The journey of 1,4-benzoxazine derivatives, from their initial discovery to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry and medicinal chemistry in addressing unmet medical needs. The continuous development of novel and efficient synthetic methodologies has enabled the creation of diverse libraries of these compounds, facilitating the exploration of their therapeutic potential.

The future of 1,4-benzoxazine research lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and minimizing off-target effects. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in guiding the design of new and improved 1,4-benzoxazine-based drugs.

References

-

Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. (2025). [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. (2024). [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Zenodo. (2024). [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. (2010). [Link]

-

Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Open University of Cyprus Institutional Repository. (2025). [Link]

-

Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. (2022). [Link]

-

A benzoxazine derivative specifically inhibits cell cycle progression in p53-wild type pulmonary adenocarcinoma cells. ResearchGate. (2008). [Link]

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Center for Biotechnology Information. (2024). [Link]

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. (2021). [Link]

-

Synthesis of substituted benzo[b]o[4][8]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Royal Society of Chemistry. (2018). [Link]

-

Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Publications. (2023). [Link]

-

Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. EurekaSelect. (2021). [Link]

-

Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Ingenta Connect. (2021). [Link]

-

Induction of apoptosis by benzoxazine analogues. IRIS. (2001). [Link]

-

Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. (2021). [Link]

-

(PDF) 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5). ResearchGate. (2025). [Link]

-

Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. (1999). [Link]

-

Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Royal Society of Chemistry. (2018). [Link]

-

Synthesis of 1,4-benzoxazine derivatives. ResearchGate. (2019). [Link]

-

Bioorganic & Medicinal Chemistry. ScienceDirect. (2024). [Link]

-

1,4-benzothiazine analogues and apoptosis: structure-activity relationship. PubMed. (2003). [Link]

-

Milind V. Shinde , Int. J. of Pharm. Sci., 2024, Vol 2, Issue 8, 2932-2945. International Journal of Pharmaceutical Sciences. (2024). [Link]

-

A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression. PubMed. (2025). [Link]

-

Synthetic routes of benzoxazines. ResearchGate. (2022). [Link]

-

Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. (2015). [Link]

-

Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. (2023). [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. (2019). [Link]

-

A Synthetic Overview of Benzoxazines and Benzoxepines as Anticancer Agents. PubMed. (2023). [Link]

-

Muhammed-LDDD 2021-244-MS. ESIS Rational Drug Design & Development Group. (2021). [Link]

-

Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. (2016). [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. (2020). [Link]

-

Bulky 1,4-benzoxazine Derivatives With Antifungal Activity. PubMed. (2009). [Link]

-

Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. (2023). [Link]

-

Discovery of 2H-benzo[b]o[4][8]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. (2022). [Link]

-

Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Rasayan Journal. (2023). [Link]

-

Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... ResearchGate. (2022). [Link]

-

Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX - ResearchGate. (2021). [Link]

-

Antimicrobial activity of tested benzoxazines MIC mg cm À3 MBC/MFC mg cm À3. ResearchGate. (2021). [Link]

-

Discovery of 4-phenyl-2H-benzo[b]o[4][8]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. (2019). [Link]

-

Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals. PubMed. (2009). [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[4][8]xazin-3(4H). National Institutes of Health. (2024). [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivati...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review [ouci.dntb.gov.ua]

- 6. Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of the 3-Oxo-1,4-Benzoxazine Scaffold, with a Focus on the 8-Carboxylic Acid Derivative

Abstract: The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2] These compounds have garnered significant interest for their potential as neuroprotective, anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this compound class. While extensive research exists for the general scaffold, this paper will also extrapolate from established principles to discuss the prospective role and research strategy for a specific, less-studied derivative: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid . This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage the therapeutic potential of this versatile chemical entity.

Introduction: The 1,4-Benzoxazine Core as a Privileged Scaffold

Heterocyclic ring systems are foundational to the development of novel therapeutics. Among these, the 1,4-benzoxazine structure, characterized by the fusion of a benzene ring with an oxazine ring, offers a unique combination of chemical stability and biological versatility.[2] The inclusion of a ketone at the 3-position (a lactam) and a carboxylic acid at the 8-position introduces key functional groups that can modulate physicochemical properties and target interactions. The lactam provides a hydrogen bond donor and acceptor, while the carboxylic acid group can enhance aqueous solubility and serve as a critical anchor point for binding to biological targets or as a handle for further chemical modification. The broad spectrum of activities associated with this scaffold, ranging from CNS disorders to infectious diseases, underscores its importance as a starting point for drug discovery programs.[3][7]

General Synthetic Strategies

The synthesis of the 3-oxo-1,4-benzoxazine core is well-established, typically proceeding through the cyclization of an appropriate ortho-substituted aniline derivative. The synthesis of the target 8-carboxylic acid derivative can be logically proposed based on these standard methodologies.

Proposed Synthesis of this compound

The most direct route involves the reaction of 2-amino-3-hydroxybenzoic acid with an acetylating agent like chloroacetyl chloride . The causality behind this choice is the need for an ortho-aminophenol structure with a pre-existing carboxyl group at the desired position.

Experimental Protocol:

-

N-Acetylation: Dissolve 2-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., 1,4-dioxane or aqueous sodium bicarbonate). Cool the solution to 0-5°C in an ice bath.

-

Add chloroacetyl chloride dropwise while maintaining the temperature and stirring vigorously. The basic conditions neutralize the HCl byproduct, driving the reaction forward.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Intramolecular Cyclization (Williamson Ether Synthesis): Add a base such as potassium carbonate (K₂CO₃) directly to the reaction mixture. Heat the mixture to reflux (80-100°C). The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent acetyl group to form the oxazine ring.

-

Workup and Purification: After cooling, acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum. Recrystallize from a suitable solvent like ethanol/water to yield the pure this compound.

This protocol is self-validating as the progress can be monitored at each stage by standard analytical techniques (TLC, LC-MS), and the final product structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthesis of the target compound.

Key Biological Activities and Mechanisms of Action

Derivatives of the 3-oxo-1,4-benzoxazine scaffold have been investigated for multiple therapeutic applications. The following sections detail the most prominent activities, supported by experimental evidence from related compounds.

Neuroprotective Activity

Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents, offering therapeutic potential for neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease.[3]

Mechanism of Action: The primary mechanism involves the inhibition of pro-apoptotic proteins and kinases that are activated during neuronal stress. Specific targets include c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3 (GSK3).[3] For instance, the compound HSB-13, a 1,4-benzoxazine derivative, has demonstrated significant protection in a mouse model of Huntington's disease and against amyloid precursor protein (APP) induced toxicity in Drosophila.[3] Other derivatives have shown the ability to protect neurons from oxidative stress-induced cell death.[8]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Plate primary cerebellar granule neurons (CGNs) or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Induction of Apoptosis: Induce apoptosis by replacing the growth medium with a medium containing a low concentration of potassium (5 mM) or by adding a neurotoxin like 6-hydroxydopamine (6-OHDA) or glutamate.

-

Compound Treatment: Concurrently treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

Viability Assessment: Quantify cell viability using an MTT or PrestoBlue assay. Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated, toxin-exposed control. Determine the EC₅₀ (half-maximal effective concentration).

Caption: Workflow for in vitro neuroprotection screening.

Anticancer Activity

Certain benzoxazinone derivatives have demonstrated promising anticancer activity, particularly those that can interact with novel cellular targets like G-quadruplex DNA structures.[4]

Mechanism of Action: A key target is the promoter region of the c-Myc oncogene, which can form a G-quadruplex (G4) structure. Small molecules that bind to and stabilize this G4 structure can suppress the transcription of c-Myc, leading to downregulation of its protein product. This, in turn, inhibits cancer cell proliferation and migration.[4] Studies have shown that some benzoxazinone derivatives can induce the formation of the G4-DNA structure in the c-Myc promoter and subsequently downregulate c-Myc mRNA expression in a dose-dependent manner in various cancer cell lines.[4]

Caption: Mechanism of c-Myc inhibition by G4 stabilization.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzoxazine derivatives have emerged as a promising class of antimicrobial agents.[5]

Mechanism of Action: One of the validated targets for antibacterial benzoxazines is DNA gyrase (GyrB) , an essential bacterial enzyme involved in DNA replication.[5] By binding to the ATP-binding site of the GyrB subunit, these compounds inhibit the enzyme's activity, leading to a disruption of DNA synthesis and ultimately bacterial cell death. The choice to target DNA gyrase is strategic, as it is a well-conserved bacterial enzyme with significant structural differences from its human topoisomerase counterparts, potentially leading to selective toxicity.

Quantitative Data Summary:

| Compound ID | Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 4a | Arylamine A | >100 | 50 | 50 |

| 4d | Arylamine D | 50 | 25 | 25 |

| 4e | Arylamine E | 12.5 | 12.5 | 12.5 |

| 4f | Arylamine F | 25 | 12.5 | 25 |

| (Data synthesized from related compounds described in the literature[5]) |

Structure-Activity Relationships (SAR) and the Role of the 8-Carboxylic Acid Moiety

Analysis of the broader 1,4-benzoxazine class provides insights into how structural modifications influence biological activity.

-

Position 3: Alkyl substituents at the 3-position appear to be crucial for efficient neuroprotective activity.[8]

-

Position 8 (Amino Group): In neuroprotective derivatives, an 8-benzylamino substituent was found to be optimal, providing potent activity without significant cytotoxicity.[8]

-

Aromatic Ring: Substitution on the fused benzene ring and any N-phenyl rings can drastically alter potency and selectivity across different targets (e.g., antimicrobial, anticancer).

Prospective Role of the 8-Carboxylic Acid:

The specific compound of interest, This compound , has not been extensively profiled. However, based on medicinal chemistry principles, the 8-carboxyl group is predicted to have several important effects:

-

Improved Pharmacokinetics: The carboxylic acid is ionizable at physiological pH, which is expected to significantly increase aqueous solubility compared to unsubstituted analogues. This can improve formulation possibilities and potentially alter absorption and distribution profiles.

-

Target Interaction: The carboxylate can act as a potent hydrogen bond acceptor or form ionic bonds (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in a target's binding pocket. This could confer novel target selectivity or enhance binding affinity.

-

Metabolic Handle: The group provides a site for potential phase II metabolism (e.g., glucuronidation).

-

Pro-drug Strategy: The carboxylic acid can be esterified to create a pro-drug, which may improve cell permeability and then be hydrolyzed in vivo by esterases to release the active parent compound.

Future Research Directions

To fully elucidate the biological profile of this compound, a structured, hypothesis-driven research plan is essential.

-

Synthesis and Characterization: First, the compound must be synthesized and rigorously purified using the protocol outlined in Section 2.

-

Broad-Spectrum Screening: The pure compound should be submitted to a broad panel of primary screens, including cytotoxicity assays against a panel of cancer and non-cancer cell lines, antimicrobial assays against representative Gram-positive and Gram-negative bacteria, and a primary neuroprotection assay.

-